methyl 2-methylbutanimidate
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Overview
Description
Methyl 2-methylbutanimidate is an organic compound with the molecular formula C6H13NO. It is a derivative of butanoic acid and is commonly used in various chemical reactions and industrial applications. The compound is known for its unique chemical properties, which make it valuable in synthetic chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylbutanimidate can be synthesized through several methods. One common synthetic route involves the reaction of 2-methylbutanoic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques. The use of high-purity starting materials and stringent quality control measures ensures the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylbutanimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the imidate group to an amine or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used in substitution reactions, often under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield 2-methylbutanoic acid, while reduction can produce 2-methylbutanamine.
Scientific Research Applications
Methyl 2-methylbutanimidate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and intermediates.
Biology: The compound is employed in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of methyl 2-methylbutanimidate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through binding to active sites or altering the conformation of target proteins, thereby modulating their activity.
Comparison with Similar Compounds
Methyl 2-methylbutanimidate can be compared with other similar compounds, such as:
Methyl butanoate: A simple ester with similar reactivity but different physical properties.
Ethyl 2-methylbutanoate: Another ester with a similar structure but different alkyl group.
2-Methylbutanamide: An amide derivative with distinct chemical properties and reactivity.
The uniqueness of this compound lies in its specific functional group arrangement, which imparts unique reactivity and applications in various fields.
Conclusion
This compound is a versatile compound with significant importance in synthetic chemistry, biology, medicine, and industry Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists
Properties
IUPAC Name |
methyl 2-methylbutanimidate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-4-5(2)6(7)8-3/h5,7H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXBHHCIQWIFYSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(=N)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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